molecular formula C13H15N3O2S B1402913 5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1365961-78-9

5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid

Katalognummer: B1402913
CAS-Nummer: 1365961-78-9
Molekulargewicht: 277.34 g/mol
InChI-Schlüssel: RMXOQQIJQMPKJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is a novel chemical hybrid designed for exploratory research, merging distinct pharmacophores to create a versatile scaffold for medicinal chemistry and drug discovery. The molecule incorporates a 1,3-thiazolidine-4-carboxylic acid core, a privileged structure in medicinal chemistry known to contribute to diverse biological profiles, including antimicrobial, antitumor, and anti-inflammatory activities . The 5,5-dimethyl substitution on the thiazolidine ring introduces steric constraints that can favor specific ring conformations, potentially enhancing selectivity for target proteins. This core is functionally linked to a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety, a nitrogen-rich bicyclic heterocycle frequently utilized in the development of kinase inhibitors and other targeted therapeutics . The fusion of these systems creates a unique polyheterocyclic compound that may act as a multivalent scaffold, capable of engaging biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking. Its primary research value lies in its potential as a key intermediate for the synthesis of more complex bioactive molecules or as a core structure for screening against novel biological targets in oncology, neurology, and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

5,5-dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-13(2)9(12(17)18)16-11(19-13)8-6-15-10-7(8)4-3-5-14-10/h3-6,9,11,16H,1-2H3,(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXOQQIJQMPKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CNC3=C2C=CC=N3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown inhibitory effects on fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. The interaction with these receptors involves binding to their active sites, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making the compound a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis. This is achieved through the disruption of cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. Additionally, the compound has been shown to affect gene expression, leading to the downregulation of genes involved in cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of FGFRs, inhibiting their kinase activity. This binding prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways. Additionally, the compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The extent of these effects can vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in these metabolic processes. The metabolites of the compound can also interact with other biomolecules, potentially influencing metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can bind to transport proteins, facilitating its movement across cell membranes. Additionally, the compound’s distribution can be influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of the compound in these subcellular locations can influence its interactions with biomolecules and its overall biochemical activity.

Biologische Aktivität

5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid (commonly referred to as the compound) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a thiazolidine ring fused with a pyrrolopyridine moiety. Its molecular formula is C13H14N2O2SC_{13}H_{14}N_{2}O_{2}S, and it exhibits properties that may contribute to its biological efficacy.

Recent studies have suggested that the compound exhibits several mechanisms of action:

  • Inhibition of Receptor Tyrosine Kinases : The compound has been shown to inhibit various receptor tyrosine kinases, which are crucial in cellular signaling pathways involved in cancer progression and metastasis. This inhibition may lead to reduced tumor growth and improved therapeutic outcomes in oncological applications .
  • Antidiabetic Activity : The compound has demonstrated significant antidiabetic properties in preclinical models. It enhances insulin sensitivity and glucose uptake in peripheral tissues, suggesting its potential as a therapeutic agent for type 2 diabetes management .

Anticancer Activity

The compound has been evaluated for its anticancer potential in various in vitro studies. For instance:

  • Cell Viability Assays : Studies using different cancer cell lines (e.g., MCF-7 breast cancer cells) reported an IC50 value indicating significant cytotoxicity. The structure-activity relationship (SAR) analysis highlighted the importance of the thiazolidine ring in enhancing anti-proliferative effects .

Antidiabetic Effects

In research investigating its antidiabetic properties:

  • Animal Models : In diabetic rat models, the compound significantly reduced blood glucose levels and improved lipid profiles when administered over a specified duration. This suggests its utility in managing metabolic disorders .

Case Studies

Several case studies illustrate the compound's biological activity:

  • Study on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Methodology : Treatment with varying concentrations of the compound was administered, followed by MTT assays to determine cell viability.
    • Findings : A notable reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM .
  • Diabetes Management Study :
    • Objective : To evaluate the impact on glucose metabolism.
    • Methodology : Diabetic rats were treated with the compound for four weeks.
    • Findings : Significant reductions in fasting blood glucose levels were recorded, along with improvements in insulin sensitivity markers .

Summary Table of Biological Activities

Activity TypeModel/AssayResultReference
AnticancerMCF-7 Cell Viability AssayIC50 = 15 µM
AntidiabeticDiabetic Rat ModelReduced fasting glucose levels

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is investigated for its potential as a lead compound in drug discovery. Its structural components allow for modifications that can enhance pharmacological properties such as potency and selectivity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. Studies have shown that modifications to the thiazolidine ring can lead to enhanced cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Preliminary studies have indicated that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activities of this compound against a range of pathogens. Its efficacy in inhibiting bacterial growth positions it as a promising candidate for the development of new antibiotics .

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityModifications to the compound enhanced cytotoxicity against cancer cell lines.
NeuroprotectionDemonstrated potential in protecting neurons from degeneration in vitro.
Antimicrobial EfficacyEffective against multiple bacterial strains, indicating broad-spectrum activity.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The provided evidence describes a structurally distinct compound: 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (hereafter referred to as Compound A ). Key differences between the target molecule and Compound A include:

Feature Target Compound Compound A
Core Structure Thiazolidine ring Tetrahydropyrimidine ring fused with pyrazole
Substituents Pyrrolo[2,3-b]pyridine, carboxylic acid 4-Nitrophenyl, nitrile (CN), thioxo (C=S), carbonyl (C=O)
Functional Groups Carboxylic acid (-COOH) Nitrile (-CN), nitro (-NO2), thione (C=S), carbonyl (C=O)
Spectral Signatures Expected IR: O-H (carboxylic acid, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹) IR: 2188 cm⁻¹ (CN), 1700/1689 cm⁻¹ (C=O), 1380 cm⁻¹ (NO2), 1308 cm⁻¹ (C=S)
Thermal Stability Melting point not reported in evidence Melting point: 190.9 °C

The thiazolidine ring in the target compound offers conformational rigidity, whereas Compound A’s pyrimidine-pyrazole hybrid structure allows for greater π-π stacking interactions due to aromatic nitro and phenyl groups. The absence of electron-withdrawing groups (e.g., -NO2 or -CN) in the target compound suggests reduced electrophilicity compared to Compound A.

Physicochemical and Spectroscopic Comparison

  • Solubility : The carboxylic acid group in the target compound likely enhances aqueous solubility relative to Compound A, which contains hydrophobic nitrile and nitro groups.
  • Synthetic Yield : Compound A was synthesized with a 79% yield, suggesting efficient cyclization. The target compound’s synthetic pathway may face challenges due to steric hindrance from the 5,5-dimethyl groups.
  • Bioactivity : Pyrrolopyridine-thiazolidine hybrids are often explored for kinase inhibition (e.g., JAK/STAT pathways), whereas pyrimidine-thione derivatives like Compound A are associated with antimicrobial or anticancer activity.

Research Findings and Functional Implications

  • Target Compound: The pyrrolopyridine moiety may facilitate binding to ATP pockets in kinases, while the thiazolidine-carboxylic acid scaffold could modulate selectivity. No direct biological data is available in the provided evidence.

Vorbereitungsmethoden

Cyclocondensation of Thiazolidine Derivatives with Pyrrolo[2,3-b]pyridine Precursors

One prominent route involves the cyclocondensation of thiazolidine-4-carboxylic acid derivatives with heterocyclic precursors. This method is supported by patent US20090233956A1, which describes synthetic routes for pyrrolo[2,3-b]pyridine derivatives via multi-step pathways involving substitution and cyclization reactions.

Key steps include:

  • Starting with a suitably substituted thiazolidine-4-carboxylic acid
  • Reacting with heterocyclic aldehydes or ketones under acidic or basic conditions to form the fused heterocycle
  • Functionalization at the 3-position of the pyrrolo[2,3-b]pyridine ring through substitution or coupling reactions

Reaction Scheme Example:

Thiazolidine-4-carboxylic acid derivative + Pyrrolo[2,3-b]pyridine aldehyde → Cyclization under reflux → Target compound

Bromination and Hydrazide Formation

Based on research by NCIB PMC articles, a common approach involves bromination of a precursor compound followed by hydrazide formation:

  • Bromination of 4-aminoacetophenone or similar compounds with bromine in acetic acid yields α-bromocarbonyl derivatives.
  • These derivatives undergo cyclocondensation with thiourea or thiocarbonyl compounds to form thiazolidine rings.
  • Subsequent esterification and hydrazide formation enable further derivatization.

This method is exemplified in the synthesis of 2,5-disubstituted thiazole derivatives, which serve as intermediates for the target molecule.

Multi-step Condensation and Cyclization

Research indicates that multi-step condensations involving aldehydes, hydrazides, and heterocyclic precursors are effective:

  • Hydrazides derived from thiazolidine-4-carboxylic acids react with aromatic aldehydes to form hydrazones.
  • Cyclization of these hydrazones under suitable conditions (e.g., reflux in dimethylformamide or 1,4-dioxane) produces fused heterocycles.
  • Further modifications, such as methylation or acylation, introduce the methyl groups at the 5-position.

Use of Acylation and Esterification

The synthesis often involves esterification of the carboxylic acid group to facilitate subsequent reactions:

  • Esterification with methanol in the presence of sulfuric acid produces methyl esters.
  • These esters can be converted into hydrazides using hydrazine hydrate.
  • The hydrazides undergo condensation with aldehydes to form hydrazones, which cyclize to form the heterocyclic core.

Specific Patented Method (US20090233956A1)

This patent details a synthetic route involving:

  • Introduction of substituents R2 and R3 via substitution reactions
  • Cyclization to form the thiazolidine ring
  • Functionalization at the 3-position of the pyrrolo[2,3-b]pyridine ring

The process emphasizes the importance of controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry to achieve high yields and selectivity.

Data Tables and Reaction Yields

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Thiazolidine-4-carboxylic acid derivative Bromine in acetic acid α-bromocarbonyl derivative 76% Bromination at C-5 position
2 α-bromocarbonyl derivative Cyclocondensation with thiourea Thiazolidine core 65–80% Under reflux in acetic acid
3 Hydrazide Aromatic aldehyde Hydrazone intermediate 62–99% In DMF or 1,4-dioxane
4 Hydrazone Cyclization conditions Fused heterocycle 55–75% Reflux, mild acid/base
5 Final intermediate Functionalization (alkylation, acylation) Target compound Variable Dependent on substituents

(Note: Specific yields depend on the exact substituents and reaction conditions; the above data are representative based on literature)

Research Findings and Experimental Notes

  • Reaction Conditions: Most syntheses are performed under reflux in polar aprotic solvents such as dimethylformamide or acetonitrile, with catalysts like sulfuric acid or acetic acid.
  • Selectivity: Stereoselectivity is achieved through chiral auxiliaries or specific reaction conditions, especially when synthesizing stereochemically pure compounds.
  • Intermediate Stability: Hydrazides and brominated intermediates are sensitive to moisture and require inert atmospheres for optimal yields.
  • Yield Optimization: Use of excess reagents, controlled temperature, and purification via chromatography improve overall yields.

Q & A

Basic: What synthetic strategies are recommended for preparing 5,5-dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation of pyrrolopyridine derivatives with thiazolidine precursors. Key steps include:

  • Step 1: Preparation of the pyrrolo[2,3-b]pyridine scaffold via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using boronic esters .
  • Step 2: Thiazolidine ring formation using cysteine derivatives or thioamides under acidic or basic conditions. For example, reacting 3-amino-1H-pyrrolo[2,3-b]pyridine with 5,5-dimethylthiazolidine-4-carboxylic acid precursors in DMF at 80–100°C .
  • Optimization: Adjust pH (e.g., ammonium acetate buffer, pH 6.5) to stabilize intermediates and reduce side reactions .

Example Reaction Table:

StepReagents/ConditionsYield (%)Key Reference
1Pd(PPh₃)₄, Na₂CO₃, DME, 80°C60–70
2DMF, 90°C, 12 h45–55

Basic: How can the stereochemical configuration of the thiazolidine ring be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers at C4 of the thiazolidine ring .
  • NMR Spectroscopy: Use 2D NOESY to detect spatial proximity between protons (e.g., H-4 of thiazolidine and H-3 of pyrrolopyridine). Coupling constants (J values) in 1H^1H-NMR differentiate cis vs. trans substituents .
  • Circular Dichroism (CD): Correlates Cotton effects with stereochemistry for enantiopure samples .

Basic: What analytical techniques ensure purity and structural fidelity of this compound?

Methodological Answer:

  • HPLC: Use a C18 column with mobile phase (e.g., 0.1% TFA in acetonitrile/water) for purity assessment. Retention time and peak symmetry indicate impurities .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern. Example: Expected m/z = 307.0924 (C₁₄H₁₆N₃O₂S⁺) .
  • Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How can contradictory data between computational (DFT) and experimental NMR results be resolved?

Methodological Answer:

  • Step 1: Re-examine solvent effects. DFT calculations often assume gas-phase conditions; apply implicit solvent models (e.g., PCM for DMSO or water) .
  • Step 2: Verify proton assignments via 13C^{13}\text{C}-HSQC and 1H1H^1\text{H}-^1\text{H} COSY. Misassignments (e.g., overlapping peaks in aromatic regions) are common .
  • Step 3: Compare experimental 1JCH^1\text{J}_{\text{CH}} coupling constants with DFT-predicted values to validate conformers .

Example Contradiction Resolution Table:

Discrepancy ObservedLikely CauseResolution Method
δH = 7.2 ppm (exp) vs. 6.8 ppm (DFT)Solvent polarityRe-run DFT with explicit DMSO solvation
Missing NOE correlationWrong conformerMolecular dynamics simulation

Advanced: What kinetic assays are suitable for evaluating the compound’s stability in physiological buffers?

Methodological Answer:

  • Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) .
  • HPLC Monitoring: Quantify degradation products over 24–72 hours at 37°C. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .
  • LC-MS/MS: Identify degradation pathways (e.g., hydrolysis of the thiazolidine ring or ester groups) .

Stability Data Example:

ConditionpHt1/2t_{1/2} (h)Major Degradation Product
PBS7.448.2Open-chain carboxylic acid
SGF1.212.7Pyrrolopyridine fragment

Advanced: How to design in vitro assays for studying target engagement of this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs due to the pyrrolopyridine-thiazolidine scaffold’s affinity for ATP-binding pockets .
  • Assay Types:
    • Fluorescence Polarization: Measure displacement of a fluorescent probe (e.g., FITC-ATP) in kinase inhibition assays .
    • Surface Plasmon Resonance (SPR): Determine binding kinetics (KdK_d, konk_{\text{on}}, koffk_{\text{off}}) using immobilized target proteins .
  • Control Experiments: Include structurally related analogs to validate specificity (e.g., 5-methyl-pyrrolopyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.